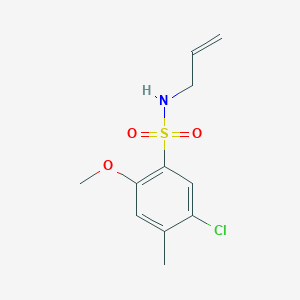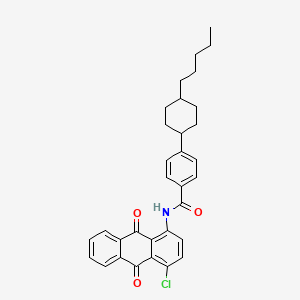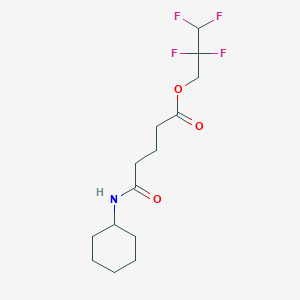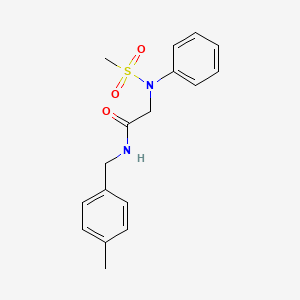
N-allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide and related compounds typically involves multi-step chemical processes. For example, N-benzyl-4-methylbenzenesulfonamides have been prepared via a two-step synthetic process, starting with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. This method showcases the versatility in synthesizing sulfonamide derivatives and indicates potential pathways for synthesizing the target compound (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including N-Allyl derivatives, has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structure of related sulfonamide compounds reveals diverse molecular conformations and intermolecular interactions, such as hydrogen bonding, that significantly influence their physical and chemical properties (Chicha et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, demonstrating the compound's utility in organic synthesis for chlorinating diverse functional groups and highlighting the potential chemical versatility of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide compounds are closely related to their molecular structure. Crystallographic studies provide insights into the solid-state structures, which, along with spectroscopic analyses, contribute to understanding their physical characteristics, such as melting points, solubility, and stability (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be inferred from studies on similar sulfonamide derivatives. These compounds exhibit a range of reactivities towards nucleophilic and electrophilic agents, and their functional groups can participate in various organic reactions. The sulfonamide group, in particular, imparts unique chemical behaviors, including the ability to form stable hydrogen bonds and act as a hydrogen bond donor, influencing solubility and reactivity (Karakaya et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-5-13-17(14,15)11-7-9(12)8(2)6-10(11)16-3/h4,6-7,13H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFKPSCXMRPPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)

![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)
![1,3-dimethyl-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4961124.png)
![2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4961130.png)
![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4961141.png)



![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)